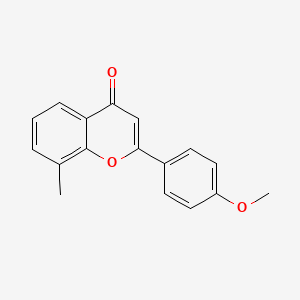

4'-Methoxy-8-methylflavone

Description

Overview of Flavonoid Classes and Their Research Significance

Flavonoids are a major class of polyphenolic compounds that are ubiquitously distributed in the plant kingdom, found in fruits, vegetables, grains, bark, roots, stems, and flowers. biocrick.comorientjchem.org These natural products are secondary metabolites that play a crucial role in the growth and defense of plants. orientjchem.org Structurally, flavonoids share a common C6-C3-C6 backbone, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. jmb.or.kr

Based on the structural variations of the C ring, flavonoids are categorized into several classes, including flavones, flavonols, flavanones, isoflavones, flavanols (or catechins), and anthocyanidins. smolecule.com These compounds are of significant research interest due to their wide array of biological activities, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. biocrick.comsmolecule.com The diverse pharmacological effects of flavonoids have made them indispensable components in nutraceutical, pharmaceutical, and cosmetic applications. biocrick.com Current research trends focus on the isolation, identification, chemical characterization, and exploration of the health benefits of these compounds. biocrick.comsmolecule.com

Structural Characteristics of Flavones and the Importance of Methylation

Flavones are a significant subgroup of flavonoids characterized by a double bond between the second and third carbon atoms of the C ring and a ketone group at the fourth position. orientjchem.org This structural feature imparts a planar conformation to the flavone (B191248) backbone. Naturally occurring flavones are often found as glycosides in leaves, flowers, and fruits. orientjchem.org

A key structural modification in flavonoids that significantly influences their biological properties is methylation. Methylated flavonoids, where one or more hydroxyl groups are replaced by methoxy (B1213986) groups, exhibit enhanced metabolic stability and bioavailability. acs.orgnih.gov This is because the methylation of free hydroxyl groups prevents their conjugation with glucuronic acid and sulfate, which are processes that facilitate their excretion from the body. acs.org Consequently, methylation leads to improved transport across biological membranes, resulting in increased absorption and higher concentrations in tissues. acs.orgnih.gov Furthermore, research indicates that methylation can enhance the intrinsic biological activities of flavones, such as their anticancer and anti-inflammatory effects. acs.orgnih.gov

Positioning 4'-Methoxy-8-methylflavone within Flavonoid Research

This compound is a synthetic flavone that embodies two significant structural features: a methoxy group at the 4'-position of the B-ring and a methyl group at the 8-position of the A-ring. The methoxy group at the 4'-position is a common feature in many biologically active flavonoids and has been shown to be crucial for certain activities. For instance, 4'-methoxyflavone (B190367) has been identified as a neuroprotective agent that inhibits parthanatos, a specific pathway of neuronal cell death. mdpi.com

The presence of a methyl group on the flavonoid skeleton, particularly at the C8 position, is less common but has been a subject of synthetic and biological studies. Research on C(8)-methylated flavones has been undertaken to explore their potential pharmacological activities. For example, various C(8)-methylated flavones have been synthesized and characterized to investigate their properties. The study of this compound and its analogs contributes to a deeper understanding of how specific substitutions on the flavone core influence their chemical properties and biological actions.

Interactive Table of Investigated Flavonoid Structures

| Compound Name | Base Structure | Substitution on A-Ring | Substitution on B-Ring | Reference |

| This compound | Flavone | 8-methyl | 4'-methoxy | |

| 4'-Methoxyflavone | Flavone | - | 4'-methoxy | mdpi.com |

| 5,7-dimethoxy-2'-methoxy-8-methylflavone | Flavone | 5,7-dimethoxy, 8-methyl | 2'-methoxy | |

| 5,7-dimethoxy-3'-methoxy-8-methylflavone | Flavone | 5,7-dimethoxy, 8-methyl | 3'-methoxy |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-8-methylchromen-4-one |

InChI |

InChI=1S/C17H14O3/c1-11-4-3-5-14-15(18)10-16(20-17(11)14)12-6-8-13(19-2)9-7-12/h3-10H,1-2H3 |

InChI Key |

GDJHGJSTQODXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 8 Methylflavone and Analogous Flavones

Precursor Synthesis via Claisen-Schmidt Condensation Reactions

The most common and versatile method for preparing the open-chain precursors to flavones, known as 2'-hydroxychalcones, is the Claisen-Schmidt condensation. semanticscholar.orgscispace.comorientjchem.org This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde. scispace.comorientjchem.org For the synthesis of a chalcone (B49325) precursor to 4'-Methoxy-8-methylflavone, the required starting materials would be a 2-hydroxy-3-methylacetophenone derivative and 4-methoxybenzaldehyde (B44291).

The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), with ethanol (B145695) often serving as the solvent at room temperature. scispace.comexperimentjournal.com The acetophenone (B1666503) acts as the nucleophile after deprotonation by the base, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone structure characteristic of chalcones. scispace.com The selection of appropriately substituted precursors in this step is crucial for dictating the final substitution pattern of the flavone (B191248).

Research has demonstrated the successful synthesis of various C(8)-methylated chalcones using this method. For instance, 2-hydroxy-3-methyl-4,6-dimethoxy acetophenone has been condensed with various substituted benzaldehydes to produce the corresponding chalcones in good yields. experimentjournal.comscirp.org

| 2-Hydroxyacetophenone Precursor | Aromatic Aldehyde Precursor | Resulting Chalcone Intermediate | Yield (%) |

|---|---|---|---|

| 2-hydroxy-3-methyl-4,6-dimethoxy acetophenone | 2-methoxybenzaldehyde | 2'-hydroxy-2,4',6'-trimethoxy-3'-methylchalcone | 80 |

| 2-hydroxy-3-methyl-4,6-dimethoxy acetophenone | 3-methoxybenzaldehyde | 2'-hydroxy-3,4',6'-trimethoxy-3'-methylchalcone | 88 |

| 2-hydroxy-3-methyl-4,6-dimethoxy acetophenone | 3,4-dimethoxybenzaldehyde | 2'-hydroxy-3,4,4',6'-tetramethoxy-3'-methylchalcone | 85 |

| 2-hydroxy-3-methyl-4,6-dimethoxy acetophenone | 4-chlorobenzaldehyde | 4-chloro-2'-hydroxy-4',6'-dimethoxy-3'-methylchalcone | 70 |

Cyclization Strategies for Flavone Ring Closure

Once the 2'-hydroxychalcone (B22705) precursor is obtained, the next critical step is the oxidative cyclization to form the heterocyclic pyranone ring of the flavone. Several methods exist for this transformation, with the iodine-DMSO system being a prominent example.

A widely used and effective method for the oxidative cyclization of 2'-hydroxychalcones into flavones involves heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine (I₂). experimentjournal.cominnovareacademics.in This procedure is valued for its good yields and operational simplicity. experimentjournal.com The reaction is typically performed by refluxing the chalcone with iodine in DMSO at temperatures between 130–140°C for one to two hours. experimentjournal.cominnovareacademics.in

The mechanism is believed to involve an intramolecular cyclization of the chalcone to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone. chemijournal.com Alternatively, iodine may act as an electrophile to initiate the cyclization. chemijournal.com DMSO is thought to function as a co-oxidant, regenerating the catalytic iodine species. chemijournal.com After the reaction, the excess iodine is typically removed by washing with a sodium thiosulfate (B1220275) solution. innovareacademics.in This method has been successfully applied to synthesize a range of C(8)-methylated flavones from their corresponding chalcone precursors. experimentjournal.com

| Chalcone Precursor | Resulting Flavone | Yield (%) |

|---|---|---|

| 2'-hydroxy-2,4',6'-trimethoxy-3'-methylchalcone | 5,7-dimethoxy-2'-methoxy-8-methylflavone | 67 |

| 2'-hydroxy-3,4',6'-trimethoxy-3'-methylchalcone | 5,7-dimethoxy-3'-methoxy-8-methylflavone | 62 |

| 2'-hydroxy-3,4,4',6'-tetramethoxy-3'-methylchalcone | 5,7,3',4'-tetramethoxy-8-methylflavone | 75 |

| 4-chloro-2'-hydroxy-4',6'-dimethoxy-3'-methylchalcone | 4'-chloro-5,7-dimethoxy-8-methylflavone | 66 |

While the iodine/DMSO method is prevalent, several other synthetic strategies have been developed for the formation of the flavone ring. innovareacademics.in These alternatives can be useful depending on the specific substrate and desired outcome.

Baker-Venkataraman Rearrangement : This classical method involves the conversion of a 2-hydroxyacetophenone to its corresponding benzoyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diphenylpropane-1,3-dione, which is subsequently cyclized under acidic conditions to furnish the flavone. semanticscholar.orginnovareacademics.in

Allan-Robinson Synthesis : This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic acid anhydride (B1165640) in the presence of the sodium salt of the corresponding acid to form the flavone. innovareacademics.in

Intramolecular Wittig Reaction : Flavones can also be synthesized via an intramolecular Wittig reaction, which involves the reaction of a phosphorane derived from an acetophenone dibenzoate. innovareacademics.in

Palladium-Catalyzed Reactions : Modern methods include palladium-catalyzed cross-coupling reactions. For example, flavones can be synthesized through the reaction of o-iodophenols with terminal acetylenes under carbon monoxide pressure. innovareacademics.in

Potassium Ferricyanide (B76249) Oxidation : In some cases, 2'-hydroxychalcones can be oxidatively cyclized to flavones using potassium ferricyanide in an alkaline medium, although this method may result in low yields for certain substrates. innovareacademics.in

Targeted Synthesis of C(8)-Methylated Flavones

The introduction of a methyl group at the C(8) position of the flavone's A-ring is a key structural modification that requires a specific synthetic strategy. This is achieved by starting with a precursor that already contains the methyl group at the desired location. The synthesis of C(8)-methylated flavones begins with a C-methylated acetophenone. experimentjournal.comscirp.org

Specifically, to obtain an 8-methylflavone (B1606024), one must use a 2-hydroxy-3-methylacetophenone as the starting ketone for the initial Claisen-Schmidt condensation. experimentjournal.comscirp.org The methyl group at the C(3) position of the acetophenone ring ultimately becomes the C(8)-methyl group in the final flavone structure after cyclization. These methylated acetophenone precursors can themselves be prepared from simpler phenolic compounds, such as phloroglucinol, through established multi-step synthetic sequences. experimentjournal.com The work by Nagamalleswari et al. (2014) explicitly demonstrates this principle by synthesizing a series of four different C(8)-methylated flavones, confirming the reliability of this targeted approach. experimentjournal.com

Methodologies for the Preparation of 4'-O-Methylated Flavones

The methoxy (B1213986) group at the C(4') position of the flavone's B-ring is typically introduced early in the synthetic sequence. The most direct method is to use an aromatic aldehyde that already contains the methoxy group at the para-position during the initial Claisen-Schmidt condensation. experimentjournal.com For the synthesis of 4'-methoxyflavones, 4-methoxybenzaldehyde is the standard aldehyde precursor. experimentjournal.comacs.org This ensures that the methoxy group is incorporated into the chalcone intermediate and is carried through to the final flavone product upon cyclization.

In cases where direct synthesis is not viable or when modifying an existing flavonoid, an alternative, more complex strategy can be employed. This involves the selective protection of other hydroxyl groups on the flavonoid skeleton, followed by the targeted methylation of the free hydroxyl group at the 4' position. beilstein-journals.org For example, quercetin (B1663063) can be selectively methylated at the 4'-OH position by first protecting the other hydroxyl groups, then reacting the compound with a methylating agent like iodomethane (B122720) (MeI), and finally removing the protecting groups to yield 4'-O-methylquercetin. beilstein-journals.org This multi-step protection-methylation-deprotection sequence provides a versatile, albeit longer, route to specifically O-methylated flavones.

Biosynthetic Pathways and Enzymatic Transformations of Flavonoids

Core Pathways of Flavonoid Biosynthesis in Plant Systems

The journey to 4'-Methoxy-8-methylflavone begins with the fundamental flavonoid biosynthetic pathway, a well-conserved process in the plant kingdom. oup.com This pathway serves as the molecular assembly line, creating the foundational structures upon which subsequent modifications, such as methylation, will occur.

Initiation via Phenylpropanoid and Polyketide Pathways

The construction of the characteristic C6-C3-C6 flavonoid skeleton is a collaborative effort between two major metabolic pathways. The process is initiated by the phenylpropanoid pathway, which provides a 4-coumaroyl-CoA molecule. This starter unit then enters the polyketide pathway, where it is condensed with three molecules of malonyl-CoA. oup.com This crucial condensation step sets the stage for the formation of the chalcone (B49325), the first key intermediate in flavonoid biosynthesis.

Role of Chalcone Synthase and Chalcone Isomerase in Early Stages

Two pivotal enzymes orchestrate the early steps of flavonoid formation: chalcone synthase (CHS) and chalcone isomerase (CHI). Chalcone synthase, a polyketide synthase, catalyzes the sequential condensation of 4-coumaroyl-CoA with three malonyl-CoA units to produce naringenin (B18129) chalcone. oup.com Following its synthesis, the open-chain naringenin chalcone is then cyclized by chalcone isomerase. This isomerization reaction results in the formation of (2S)-naringenin, a flavanone (B1672756) that represents a critical branch point in the flavonoid biosynthetic grid.

Enzymatic Conversions of Flavanones to Flavones

To arrive at the flavone (B191248) backbone, the flavanone intermediate must undergo a desaturation reaction. This conversion from a flavanone to a flavone can be catalyzed by flavone synthase (FNS), an enzyme that introduces a double bond between the C2 and C3 positions of the C-ring. This desaturation step is a key modification that establishes the planar flavone core structure, which is then ready for further enzymatic tailoring, including the methylation events that lead to this compound.

Specificity and Promiscuity of O-Methyltransferases in Flavonoid Metabolism

Methylation is a common and significant modification of the flavonoid core structure, catalyzed by a diverse group of enzymes known as O-methyltransferases (OMTs). daneshyari.comnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to selectively add methyl groups to hydroxyl moieties on the flavonoid skeleton. mdpi.com This process can dramatically alter the compound's biological properties. daneshyari.comnih.govresearchgate.net

Flavonoid 4'-O-Methyltransferase Activity and Substrate Specificity

The "4'-Methoxy" component of the target molecule points to the action of a specific O-methyltransferase that targets the hydroxyl group at the 4'-position of the B-ring. Flavonoid 4'-O-methyltransferases (FOMTs) exhibit a range of substrate specificities. Some FOMTs are highly specific for certain flavonoid classes, while others display broader activity. For instance, some OMTs from Citrus species have been shown to methylate the 4'-hydroxyl group. researchgate.net The regioselectivity of these enzymes ensures that the methyl group is precisely attached to the 4'-position, a crucial step in the biosynthesis of this compound.

Regioselective Methylation Events on the Flavone Skeleton

The formation of this compound requires two distinct methylation events: one at the 4'-position of the B-ring and another at the 8-position of the A-ring. The methylation at the 8-position is catalyzed by a flavonoid 8-O-methyltransferase. These enzymes are less common than those acting on other positions, but have been identified in various plants. nih.govresearchgate.net For example, an 8-O-methyltransferase has been cloned from Peppermint. researchgate.net The presence of both a 4'-O-methyltransferase and an 8-O-methyltransferase, or a single OMT with broad regioselectivity capable of acting on both positions, is necessary for the final synthesis of this compound. The order of these methylation events can vary depending on the specific enzymes and plant species involved.

Microbial Biotransformation of Flavonoid Compounds

The biosynthesis of complex flavonoids, such as this compound, often involves intricate multi-step pathways that can be challenging and inefficient to replicate through chemical synthesis alone. Microbial biotransformation has emerged as a promising alternative, leveraging the diverse enzymatic machinery of microorganisms to modify flavonoid scaffolds with high regio- and stereoselectivity. Fungi and actinomycetes, in particular, are recognized for their capacity to perform a wide array of chemical reactions, including hydroxylations and methylations, which are key to generating structurally diverse and bioactive flavonoids. mdpi.comnih.gov

Isolation and Characterization of Flavonoids from Fungi and Actinomycetes

While the direct isolation of this compound from microbial sources is not extensively documented, numerous other methylated and structurally related flavonoids have been identified from fungi and actinomycetes, highlighting their potential as producers of these compounds. mdpi.comfrontiersin.org These microorganisms possess the genetic blueprints for key enzymes like phenylalanine ammonia-lyase and chalcone synthase, which are fundamental to the flavonoid biosynthetic pathway. mdpi.com

Fungi, including species from the genera Aspergillus, Penicillium, and the endophytic fungus Lentinula edodes, have been shown to produce a variety of flavonoids. nih.govacs.org For instance, upon fungal infection, maize produces a complex mixture of O-methylated flavonoids, demonstrating that the interaction between plants and fungi can induce the biosynthesis of such compounds. oup.comresearchgate.netnih.gov

Actinomycetes, particularly from the genus Streptomyces, are prolific producers of secondary metabolites, including flavonoids. mdpi.com Studies have revealed that Streptomyces species can synthesize simple flavonoids, flavonoid glycosides, and complex flavonoids, some of which exhibit significant biological activities. researchgate.net For example, a flavonoid O-methyltransferase (SaOMT-2) cloned from Streptomyces avermitilis has demonstrated broad substrate specificity, methylating various flavonoids, including flavones and flavanones. mdpi.cominternationalscholarsjournals.com

The following table summarizes examples of flavonoids isolated from microbial sources, underscoring their capacity for producing modified flavonoid structures.

| Compound Name | Microbial Source | Reference |

| 5-hydroxy-7,4'-dimethoxy-6-methylflavone | Eucalyptus (plant), but demonstrates natural methylation patterns | researchgate.net |

| 5,7-dihydroxy-3-methoxy-6-C-methylflavone 8,4'-di-O-β-D-glucopyranoside | Picea neoveitchii (plant), but showcases C-methylation | nih.gov |

| O-methylated flavonoids (e.g., xilonenin) | Maize (induced by fungal infection) | oup.comresearchgate.netnih.gov |

| Simple flavonoids (e.g., rhamnazin, cirsimaritin) | Streptomyces sp. | researchgate.net |

| Methoxylated Flavonoids | Rhamnus disperma (plant), but provides examples of natural methoxylation | nih.gov |

Enzymatic Modifications by Microorganisms (e.g., Hydroxylation, Methylation)

Microorganisms employ a range of enzymes to carry out specific modifications on the flavonoid core structure, with hydroxylation and methylation being among the most significant for generating diversity and altering biological activity. nih.gov

Hydroxylation:

Microbial hydroxylation introduces hydroxyl (-OH) groups at various positions on the flavonoid skeleton. This reaction is typically catalyzed by cytochrome P450 monooxygenases. oup.com The position of hydroxylation can significantly influence the properties of the resulting flavonoid. For example, hydroxylation of flavanones by microbes often occurs at the C-5, C-6, and C-4' positions. nih.gov While direct microbial hydroxylation to form a precursor for this compound has not been specifically reported, the general capability of microorganisms to hydroxylate the flavonoid B-ring is well-established.

Methylation:

O-methylation, the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, is a crucial step in the biosynthesis of many bioactive flavonoids, including this compound. nih.gov This modification can increase the lipophilicity and metabolic stability of flavonoids. mdpi.com Microbial O-methyltransferases (OMTs) often exhibit high regioselectivity, meaning they methylate specific hydroxyl groups on the flavonoid ring. oup.comnih.gov

Several fungal and actinomycete OMTs have been characterized. For instance, Lentinula edodes possesses novel catechol O-methyltransferases capable of generating taste-active flavonoids. acs.org Furthermore, an enzyme from a Streptomyces species has been shown to catalyze the methylation of various flavonols. elifesciences.org The flavonoid O-methyltransferase SaOMT-2 from Streptomyces avermitilis can methylate the 7-hydroxyl group of flavanones like naringenin. internationalscholarsjournals.com

The synthesis of C-methylated flavones, such as those with a methyl group at the C-8 position, has been achieved through chemical methods, often starting from C-methylated chalcone intermediates. experimentjournal.com While microbial C-methylation of flavonoids is less common than O-methylation, the existence of naturally occurring C-methylated flavonoids suggests that enzymatic pathways for this modification exist. nih.gov

The theoretical microbial production of this compound would likely involve a multi-step process utilizing a combination of enzymes, potentially from different microbial sources, to achieve the desired C-8 methylation and 4'-O-methylation.

The table below details specific examples of microbial enzymatic modifications of flavonoids.

| Enzyme Type | Microorganism | Substrate | Product | Reference |

| O-methyltransferase (OMT) | Maize (fungal-induced) | Naringenin (a flavanone) | O-methylated naringenin derivatives | oup.comnih.gov |

| O-methyltransferase (SaOMT-2) | Streptomyces avermitilis | Naringenin | 7-O-methylnaringenin | internationalscholarsjournals.com |

| Catechol O-methyltransferase | Lentinula edodes | Catecholic flavonoids | (Iso-)vanilloids | acs.org |

| Hydroxylase | Aspergillus niger | Flavanone | 6-hydroxyflavanone and 4'-hydroxyflavanone | nih.gov |

Mechanistic Elucidations of Biological Activities Associated with Flavones and 4 Methoxy 8 Methylflavone Analogs

Antiproliferative and Cytotoxic Mechanisms in Cellular Models (Non-Human)

The antiproliferative and cytotoxic effects of flavones, including 4'-methoxy-8-methylflavone and its analogs, are attributed to a variety of mechanisms that disrupt cancer cell growth and survival. These compounds have been shown to interfere with critical cellular processes, leading to cell death and the inhibition of tumor progression in non-human cellular models. The methoxy (B1213986) group, a key feature of this compound, is often associated with enhanced cytotoxic activity in various cancer cell lines by targeting protein markers and facilitating ligand-protein binding. mdpi.com

Flavones are well-documented inducers of apoptosis, a form of programmed cell death that is essential for removing damaged or cancerous cells. The pro-apoptotic properties of flavones are often mediated through the modulation of key signaling pathways. nih.gov For instance, some flavones can induce apoptosis by down-regulating the expression of inducible nitric oxide synthase (iNOS), thereby inhibiting the nitric oxide (NO) pathway, which is implicated in the survival of leukemic B-cells. nih.gov

The induction of apoptosis by flavone (B191248) analogs can also occur through the activation of caspase cascades. Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. Certain methoxyflavone analogs have been shown to trigger apoptosis by increasing the levels of caspase-3, -8, and -9 in cancer cells. nih.gov Furthermore, these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of the apoptotic cascade. nih.gov In some cancer cell lines, the introduction of methyl and methoxy functional groups on related polyphenol structures has been found to induce autophagic cell death, a process that can work in tandem with apoptosis to eliminate cancer cells. nih.gov

Flavones and their methoxylated derivatives exert their antiproliferative effects by modulating various cellular signaling cascades that are often dysregulated in malignant cells. nih.gov These compounds can interfere with pathways that control cell proliferation, survival, and metastasis. explorationpub.com

One of the key mechanisms involves the inhibition of protein kinases, which are critical components of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govnih.gov The MAPK pathway, which includes ERK, JNK, and p38, is involved in both pro- and anti-apoptotic signals, and its modulation by flavones can lead to the induction of apoptosis in cancer cells. nih.gov Similarly, the PI3K/Akt pathway is a crucial survival pathway that is often overactive in cancer; its inhibition by flavone analogs can suppress tumor growth. nih.gov The presence of methoxy groups on the flavone structure can enhance the cytotoxic effect by improving the interaction with protein targets within these signaling cascades. mdpi.com

Furthermore, G protein-coupled receptors (GPCRs) have emerged as targets for flavonoids in cancer cells. explorationpub.com By modulating GPCRs and their downstream signaling, flavonoids can inhibit cancer cell growth, proliferation, migration, and invasion. explorationpub.com

| Signaling Pathway | Role in Cancer | Effect of Flavone Analogs |

| MAPK Pathway | Regulates cell proliferation, differentiation, and apoptosis. nih.gov | Inhibition of ERK and activation of JNK and p38 can induce apoptosis. nih.gov |

| PI3K/Akt Pathway | Promotes cell survival and inhibits apoptosis. nih.gov | Inhibition leads to decreased cancer cell survival. nih.gov |

| Nitric Oxide (NO) Pathway | Promotes survival in some cancer cells. nih.gov | Down-regulation of iNOS can induce apoptosis. nih.gov |

| GPCR Signaling | Controls various aspects of cancer hallmarks. explorationpub.com | Modulation can inhibit cancer cell proliferation and metastasis. explorationpub.com |

Antioxidant and Anti-inflammatory Mechanisms of Action

Flavonoids, including this compound and its analogs, are recognized for their antioxidant and anti-inflammatory properties, which contribute to their potential health benefits. nih.gov These activities are closely linked to their chemical structure, which enables them to scavenge free radicals and modulate inflammatory pathways.

The antioxidant activity of flavonoids is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.gov The presence and position of hydroxyl and methoxy groups on the flavonoid skeleton influence their radical scavenging efficiency. researchgate.net Methoxy groups can modulate the antioxidant activity of the parent compound. researchgate.net

Studies have shown that methoxyphenols can efficiently scavenge various types of radicals, including oxygen-centered and carbon-centered radicals. nih.gov The mechanism often involves the formation of a more stable phenoxyl radical after the donation of a hydrogen atom. nih.gov Flavonoids can protect against oxidative stress-related damage by preventing lipid peroxidation and protein denaturation. researchgate.net The structural type of the flavonoid can affect the antioxidant ability, the site of radical attack, and the speed of the reaction. nih.gov

| Radical Type | Scavenging Mechanism |

| Oxygen-Centered Radicals | Hydrogen atom donation from phenolic hydroxyl groups. nih.gov |

| Carbon-Centered Radicals | Efficient scavenging by methoxyphenol structures. nih.gov |

| DPPH Radical | Neutralization through electron or hydrogen atom transfer. nih.gov |

Chronic inflammation is a key factor in the development of various diseases, and flavonoids have demonstrated the ability to mitigate inflammatory responses. mdpi.com They can inhibit the production and release of pro-inflammatory cytokines and other inflammatory mediators. nih.gov

One of the primary mechanisms of anti-inflammatory action is the inhibition of the NF-κB signaling pathway. mdpi.com NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. researchwithrutgers.com By inhibiting NF-κB activation, flavonoids can effectively reduce the inflammatory cascade. mdpi.com

Furthermore, some polymethoxylated flavones have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key inflammatory mediators. researchwithrutgers.com Methylated flavanones have been observed to dose-dependently modulate the production of proinflammatory cytokines in stimulated macrophages. nih.gov For example, certain methoxyflavones have been found to significantly down-regulate the expression of genes involved in the inflammatory response, including COX-2, TNF-α, IL-1β, IL-6, and IL-8. researchwithrutgers.com

Antimicrobial and Antifungal Potentials

Flavonoids, including methoxylated derivatives, have shown a broad spectrum of antimicrobial and antifungal activities. koreascience.krmdpi.com Their ability to inhibit the growth of various pathogenic microorganisms makes them promising candidates for the development of new antimicrobial agents.

The antimicrobial mechanism of flavonoids can involve several targets within the microbial cell. For instance, they can disrupt the microbial membrane, inhibit nucleic acid synthesis, and interfere with metabolic processes. mdpi.com The presence of a methoxy group can influence the antimicrobial efficacy. koreascience.kr

In terms of antifungal activity, flavonoids have been shown to be effective against a range of fungal pathogens, including Candida albicans and Aspergillus niger. koreascience.krmdpi.com The antifungal action can be attributed to the inhibition of fungal growth and the disruption of biofilm formation. nih.gov Some O-methylated flavonoids produced by plants in response to fungal attack have demonstrated significant in vitro antifungal activity. oup.com The structure of the flavonoid, including the presence and position of hydroxyl and methoxy groups, plays a crucial role in determining its antifungal potency. nih.gov Dimeric flavonoids have also been shown to possess significant antifungal activity. mdpi.com

| Compound Class | Organism(s) | Observed Effect |

| Methoxy phenol (B47542) derivatives | Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger, Candida albicans | Growth inhibition. koreascience.kr |

| O-methylflavonoids | Fusarium verticillioides, Fusarium graminearum, Rhizopus microsporus | Negative effect on fungal growth. oup.com |

| Hydroxylated flavone derivatives | Candida albicans | Antifungal and antibiofilm activity. nih.gov |

| Dimeric flavonoids | Candida albicans, Cryptococcus neoformans | Inhibition of enzymes and biofilm formation. mdpi.com |

Efficacy Against Bacterial and Fungal Pathogens

The antimicrobial potential of flavonoids is a subject of extensive research, with structure-activity relationship (SAR) studies revealing the nuanced impact of various functional groups on their efficacy. While specific studies on the antibacterial and antifungal properties of this compound are not extensively documented, the influence of its constituent methoxy and methyl groups on the flavone backbone can be inferred from research on analogous compounds.

Generally, the presence of methoxy groups on the flavonoid skeleton has been shown to modulate antibacterial activity, though the effect is highly dependent on the position of the substitution. In some cases, methoxylation can reduce antibacterial efficacy compared to the corresponding hydroxylated flavonoids. However, the position of these groups is critical; for instance, a methoxy group at the C8 position in ring A has been suggested to potentially increase antibacterial activity. nih.govmdpi.com This is a pertinent observation when considering the potential bioactivity of this compound, which possesses a methyl group at this significant C8 position.

Regarding antifungal activity, flavonoids have also demonstrated a range of inhibitory effects against various fungal pathogens. For instance, 4'-methoxyflavone (B190367) has been shown to increase antifungal activity against certain fungal strains. asianpubs.org Studies on polymethoxylated flavonoids have also highlighted their antifungal potential. nih.gov The presence of a 4'-methoxy group in the target compound suggests it may share some of these antifungal characteristics.

Table 1: Antimicrobial Activity of Related Flavonoid Analogs

| Compound/Class | Activity | Pathogen(s) | Key Structural Feature(s) |

| Flavonoids with C8-methoxy group | Potential increase in antibacterial activity | Gram-positive and Gram-negative bacteria | Methoxy group at C8 position |

| 4'-Methoxyflavone | Increased antifungal activity | T. longifusus, A. flavum | Methoxy group at 4' position |

| Polymethoxylated Flavonoids | Antifungal activity | Penicillium italicum | Multiple methoxy groups |

Antiviral Effects and Target Protein Interactions (e.g., HCV NS3 Protease)

The hepatitis C virus (HCV) NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Flavonoids have been investigated as potential inhibitors of this enzyme. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential antiviral activity.

A notable study conducted molecular docking simulations of various flavonoids against the HCV NS3 protease. Among the compounds investigated were analogs of 5,7-Dihydroxy-3-methoxy-8-methylflavone. This research identified this 8-methylated flavone as a lead compound for further investigation. Subsequent docking studies of its analogs were performed to identify molecules with favorable binding affinities to the active site of the HCV NS3 protease. This suggests that the 8-methylflavone (B1606024) scaffold could be a promising starting point for the design of HCV NS3 protease inhibitors. The structure-activity relationship for the selectivity of HCV NS3 protease inhibitors is a key area of research for developing new antiviral agents. nih.gov

The 4'-methoxy substitution on the B-ring of flavonoids is also a feature of interest in the context of antiviral activity. The precise contribution of a 4'-methoxy group in conjunction with an 8-methyl group to the binding affinity and inhibitory activity against HCV NS3 protease warrants further specific investigation.

Table 2: Interaction of a Flavonoid Analog with HCV NS3 Protease

| Compound | Target Protein | Method | Finding |

| 5,7-Dihydroxy-3-methoxy-8-methylflavone | HCV NS3 Protease | Molecular Docking | Identified as a lead molecule for further docking studies of its analogs. |

Neurobiological Activities

Ligand Interactions with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

The gamma-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary target for benzodiazepines, which exert anxiolytic and sedative effects. Flavonoids are a class of compounds known to interact with the benzodiazepine (B76468) binding site on GABAA receptors. nih.govnih.gov

Structure-activity relationship studies have indicated that substitutions on the flavone nucleus significantly influence the binding affinity to GABAA receptors. Of particular relevance to this compound, it has been reported that flavones with a methoxy group at the C6 and/or C8 position exhibit the highest binding affinity for GABAA receptors. mdpi.com For example, 5,7,2′,4′-tetrahydroxy-6,5′-dimethoxyflavone, which has a methoxy group at the C6 position, demonstrated a high binding affinity with an IC50 value of 0.10 μM. mdpi.com This suggests that the substitution pattern on the A-ring is a critical determinant of GABAA receptor interaction. Although this compound has a methyl group at the C8 position rather than a methoxy group, the presence of a substituent at this position may still contribute to its interaction with the receptor.

Furthermore, the presence of a 4'-methoxy group on the B-ring has also been considered in the context of GABAA receptor modulation, although its specific contribution to binding affinity in combination with an 8-methyl group has not been elucidated.

Anxiolytic and Sedative Properties (in vivo/non-human)

For instance, 6-methylflavone (B191877) has been identified as a positive allosteric modulator at GABAA receptors. scispace.com In vivo studies on mice have demonstrated that various flavonoid derivatives can produce anxiolytic and sedative-like effects. scielo.org.mxfrontiersin.org These effects are often evaluated using behavioral tests such as the elevated plus-maze and open-field tests. The anxiolytic and sedative properties of certain flavonoids are believed to be mediated through their interaction with the GABAA receptor complex. pdx.edu

Given that substitutions at the C8 position of the flavone A-ring are associated with high GABAA receptor binding affinity, it is plausible that 8-methylated flavones, such as this compound, could exhibit similar anxiolytic and sedative properties. However, direct in vivo testing is necessary to confirm this hypothesis and to determine the specific behavioral effects of this compound.

Other Investigated Biological Activities

Modulation of Melanogenesis via Kinase Inhibition (e.g., SIK2)

Recent research has identified 4'-methoxyflavonoids as potent regulators of melanogenesis, the process of melanin (B1238610) production. This activity is mediated through the inhibition of Salt-Inducible Kinase 2 (SIK2), a key negative regulator of this pathway.

Specifically, the compound 3,3′,7-trihydroxy-4′-methoxyflavone, also known as 4′-O-methylfisetin, has been shown to be a potent inhibitor of SIK2. The inhibition of SIK2 by this 4'-methoxyflavonoid leads to the promotion of melanogenesis in B16F10 melanoma cells. The mechanism involves the nuclear translocation of the CREB-specific coactivator 1 (TORC1), which is normally suppressed by SIK2. The activation of TORC1 initiates transcriptional cascades that lead to the expression of genes involved in melanin synthesis. The requirement of the methyl group at the 4'-position of the B-ring appears to be crucial for the inhibition of SIK2 and the subsequent induction of melanogenesis. mdpi.com

These findings highlight a significant biological activity of 4'-methoxyflavonoids and suggest that this compound, by virtue of its 4'-methoxy group, may also possess the ability to modulate melanogenesis through the SIK2 inhibition pathway.

Table 3: Effect of a 4'-Methoxyflavonoid Analog on Melanogenesis

| Compound | Target Kinase | Cellular Effect | Mechanism of Action |

| 3,3′,7-Trihydroxy-4′-methoxyflavone (4′-O-methylfisetin) | SIK2 | Promotion of melanogenesis | Inhibition of SIK2, leading to nuclear translocation of TORC1 |

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase)

The inhibitory action of flavonoids on α-glucosidase is intricately linked to their molecular structure. The core flavone structure, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), provides a scaffold that can be modified by various functional groups, influencing its enzymatic inhibitory potential. These modifications include the presence, number, and position of hydroxyl (-OH), methoxy (-OCH3), and other substituent groups.

Research into a wide array of flavone derivatives has revealed several key structural features that are critical for potent α-glucosidase inhibition. The presence of a double bond between carbons 2 and 3 in the C-ring, as well as a carbonyl group at position 4, are often considered important for activity. scispace.com Furthermore, the substitution pattern on the A and B rings significantly modulates the inhibitory effect.

Studies on various flavonoid derivatives have demonstrated potent inhibitory effects on α-glucosidase, often surpassing the efficacy of the standard drug, acarbose (B1664774). For instance, a series of synthesized flavonoid derivatives exhibited IC50 values ranging from 15.71 ± 0.21 to 42.06 ± 0.08 μM, which is significantly stronger than that of acarbose (658.26 ± 11.48 μM). frontiersin.org

The mechanism of inhibition by flavonoids is often found to be reversible and of a mixed-type. frontiersin.org This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. Molecular docking studies have further elucidated these interactions, showing that flavonoids can bind to the active site of α-glucosidase through a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues. frontiersin.org

Interactive Table of α-Glucosidase Inhibitory Activity of Select Flavonoid Derivatives:

| Compound | IC50 (μM) |

| Flavonoid Derivative 1 | 42.06 ± 0.08 |

| Flavonoid Derivative 4 | 15.71 ± 0.21 |

| Acarbose (Reference) | 658.26 ± 11.48 |

This table presents data from a study on synthesized flavonoid derivatives to illustrate the potent inhibitory activity of this class of compounds compared to the standard, acarbose. frontiersin.org The specific derivatives are as described in the source publication.

Structure Activity Relationship Sar Studies of 4 Methoxy 8 Methylflavone and Its Derivatives

Influence of Methylation and Hydroxylation Patterns on Bioactivity

The presence, number, and position of methyl (-CH₃) and hydroxyl (-OH) groups on the flavone (B191248) skeleton are primary determinants of bioactivity. Methylation, as seen in 4'-Methoxy-8-methylflavone, significantly alters properties such as metabolic stability, bioavailability, and receptor affinity compared to corresponding hydroxylated analogs.

The methoxy (B1213986) group at the 4'-position of the B-ring has a variable impact on the biological profile of flavones, with its effect being highly dependent on the specific activity being measured.

Anti-inflammatory and Antioxidant Activities: Research indicates that a 4'-methoxy group can lead to a decrease in both anti-inflammatory and antioxidant activities. In a study of 15 flavones, the presence of a methoxy group at the C4' position was found to attenuate these effects. Similarly, in acute inflammation models, 4'-methoxyflavone (B190367) failed to show an anti-inflammatory response, although it did exert some effect in chronic models. This is often attributed to the fact that a free hydroxyl group at this position is a key feature for radical scavenging activity.

Anticancer Activity: In contrast, methoxylation can be beneficial for anticancer properties. The replacement of a hydroxyl group with a methoxy group can increase lipophilicity, which may enhance cell membrane permeability and cellular uptake. Studies have shown that methylation of flavones can lead to derivatives with increased potency to kill cancer cells. For instance, in a study on flavanone-derived lactones, a derivative with a methoxy group at the 4' position was found to be the most potent in terms of anti-cancer activity in vitro. However, the effect is not universal, as an increased number of methoxy groups on the B-ring has also been shown to reduce antiproliferative activity in some contexts.

Metabolic Stability and Bioavailability: A significant advantage of methoxylation is the dramatic increase in metabolic stability. Hydroxyl groups are primary sites for phase II metabolism (glucuronidation and sulfation) in the intestine and liver, which facilitates rapid excretion and limits bioavailability. Capping these hydroxyl groups via methylation prevents this extensive metabolism, leading to improved oral bioavailability and potentially greater in vivo efficacy.

The specific placement of methyl and hydroxyl groups on both the A and B rings profoundly influences the pharmacological effects of the flavone.

Ring A Substituents:

Hydroxyl Groups: Hydroxylation at the C5 and C7 positions of ring A is frequently cited as being vital for various biological activities. For example, the 5,4'-dihydroxyl moiety is considered important for antiproliferative activity.

Methyl/Methoxy Groups: The position of methoxy groups on the A-ring also has significant effects. 5-methoxy and 7-methoxy substitutions can confer moderate antiproliferative activity, whereas a 6-methoxy group may render the compound inactive. The presence of a methyl or other functional group at the C8 position appears to be particularly important for bioactivity. For instance, replacing the 8-methoxy group of the active flavone wogonin with an aryl group led to a loss of inhibitory activity against COX-2 catalyzed PGE2 production. Conversely, in a study of flavanone-derived lactones, a methoxy group at C8 resulted in the weakest cytotoxic activity, suggesting that steric hindrance or altered electronic properties at this position can be detrimental depending on the target. The 8-methyl group in this compound likely influences its lipophilicity and steric profile, thereby modulating its interaction with specific biological targets.

Ring B Substituents:

Hydroxyl Groups: The hydroxylation pattern on the B-ring is a critical determinant of activity. The presence of a 3',4'-dihydroxy (catechol) structure is a well-established feature for potent antioxidant and anti-inflammatory action.

Methoxy Groups: An increased number of methoxy groups on the B-ring has been correlated with reduced antiproliferative activity against HL60 leukemia cells. However, in other contexts, such as the inhibition of the ArlRS two-component system in Staphylococcus aureus, 3,4'-dimethoxyflavone was identified as a selective inhibitor, indicating that B-ring methoxylation can be favorable for specific targets.

| Substituent & Position | General Effect on Bioactivity | Example Activity |

|---|---|---|

| 4'-Methoxy | Decreases antioxidant/anti-inflammatory activity; Increases metabolic stability and bioavailability. | Anticancer, Chemopreventive |

| 4'-Hydroxyl | Important for antioxidant and anti-inflammatory activity. | Antioxidant, Anti-inflammatory |

| 8-Methyl/Methoxy | Position is critical; substitution can either increase or decrease activity depending on the target and the substituent. | Modulation of COX-2 inhibition |

| 5,7-Dihydroxy | Generally enhances bioactivity. | Antiproliferative, Neuroprotective |

| 3',4'-Dihydroxy | Promotes potent anti-inflammatory and antioxidant activity. | Anti-inflammatory |

Impact of Flavone Core Structural Features on Biological Efficacy

Beyond the substituent groups, the intrinsic architecture of the flavone core is fundamental to its biological function.

The presence of a double bond between carbons 2 and 3, in conjugation with the carbonyl group at the C4 position, is a hallmark of the flavone structure and is indispensable for many of its biological activities.

Electron Delocalization: This conjugated system allows for the delocalization of electrons across the A and C rings, and potentially the B ring. This electronic feature is crucial for the antioxidant properties of many flavonoids, as it helps to stabilize the flavonoid radical that forms after scavenging a free radical.

Planarity: The C2=C3 double bond imparts a planar conformation to the heterocyclic C ring. This planarity is essential for the molecule to effectively intercalate into DNA or fit into the active sites of enzymes.

Receptor Binding and Enzyme Inhibition: The 4-oxo (carbonyl) group and the C2=C3 double bond are critical for the affinity of flavones to various proteins and enzymes. For instance, this structural feature plays a very important role in the affinity for common human plasma proteins. Reduction of the C2=C3 double bond, which converts a flavone to a flavanone (B1672756), often results in a significant loss of inhibitory activities against enzymes like cyclooxygenase (COX). Studies have consistently shown that this feature promotes anti-inflammatory activity.

For flavones like this compound, the key stereochemical consideration is the planarity of the molecule. Unlike flavanones, which have a chiral center at C2, flavones are achiral and largely planar due to the extensive π-conjugation system involving the C2=C3 double bond and the C4-carbonyl group.

This molecular flatness is a critical factor for biological activity, as it facilitates favorable binding interactions, such as π-π stacking, with aromatic amino acid residues within the binding pockets of target proteins and enzymes. The ability of the planar structure to intercalate with biological macromolecules is a key aspect of its mechanism of action for various targets.

SAR in the Context of Specific Pharmacological Targets

The structural features of this compound and its derivatives can be directly related to their activity against specific molecular targets involved in disease pathways.

NF-κB and c-Src Kinase (Anti-inflammatory): The transcription factor NF-κB is a central regulator of inflammation. The SAR of flavones reveals that the C2=C3 double bond and 3',4'-OH groups promote anti-inflammatory activity, which is often mediated through inhibition of the NF-κB pathway. Conversely, a 4'-methoxy group, as found in this compound, has been shown to attenuate this activity. Flavones can inhibit NF-κB signaling by binding to the IKK kinase complex. The substitution pattern on the flavone nucleus determines the affinity for targets like the c-Src kinase, influencing downstream inflammatory signaling.

β-secretase (BACE1) (Neuroprotection): BACE1 is a key enzyme in the production of amyloid-β plaques in Alzheimer's disease. Polymethoxyflavones have demonstrated strong BACE1 inhibitory activities. Specifically, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone are potent inhibitors. This suggests that the methoxy groups, including a 4'-methoxy substituent, can be favorable for binding to the BACE1 active site. O-methylated derivatives of quercetin (B1663063) have also been shown to be effective BACE1 inhibitors.

Cyclooxygenase (COX) (Anti-inflammatory): COX enzymes are targets for anti-inflammatory drugs. The C2=C3 double bond is crucial for the inhibition of the COX pathway of prostaglandin E2 (PGE2) production. As mentioned previously, the nature of the substituent at the C8 position is critical. Wogonin (5,7-dihydroxy-8-methoxyflavone) is a known COX-2 inhibitor, and replacement of the 8-methoxy group significantly reduces this activity, highlighting the importance of this specific structural feature for interacting with the enzyme.

| Target | Favorable Structural Features | Unfavorable/Attenuating Features |

|---|---|---|

| NF-κB / c-Src | C2=C3 double bond; 3',4'-Dihydroxy groups. | 4'-Methoxy group; C8-Hydroxyl group. |

| BACE1 | Multiple methoxy groups (e.g., at C5, C7, C4'). | N/A (Generally, methoxylation is favorable). |

| COX-2 | C2=C3 double bond; 8-Methoxy group. | Reduction of C2=C3 bond; Bulky 8-Aryl group. |

| Antiproliferative (HL60 cells) | 5,4'-Dihydroxy and 3',4'-Dihydroxy moieties. | Increasing number of methoxy groups on B-ring. |

Relationship between Structure and Antiproliferative Activity Profiles

The potential of flavonoids as anticancer agents has been a significant area of research, with SAR studies revealing key structural features that govern their antiproliferative effects. The methoxy group, a defining feature of this compound, plays a multifaceted role in cytotoxicity.

The presence and position of methoxy and hydroxyl groups on the flavone core are critical determinants of anticancer activity. The methoxy group generally enhances the lipophilicity of the compound, which can influence its absorption, distribution, and ability to cross cell membranes. nih.govnih.gov However, excessive lipophilicity can reduce water solubility and hinder transport to target sites. nih.gov Therefore, a balance between lipophilic (methoxy) and hydrophilic (hydroxyl) groups is often necessary for optimal activity. nih.gov Studies on various methoxyflavones suggest that these compounds can induce cytotoxic activity in cancer cell lines by targeting specific protein markers and activating downstream signaling pathways that lead to cell death. nih.gov

Research comparing different flavonoid derivatives has shown that specific substitutions can dramatically alter antiproliferative potency. For instance, a study on a methoxyflavone derivative, 3-O-methylquercetin, demonstrated that the type of substituent at the C3 position of the C ring directly influences its antiproliferative activity against various cancer cell lines. nih.gov Furthermore, structural modifications can also affect the selectivity of the compound for different types of cancer cells. nih.gov The introduction of other functional groups has also been explored; for example, adding a nitro group at the 4' position of the B ring has been shown to yield a highly active antiproliferative compound. mdpi.com This highlights that while the core flavone structure is important, specific functionalization is key to potent activity.

| Compound/Derivative Class | Key Structural Feature | Impact on Antiproliferative Activity | Reference |

|---|---|---|---|

| Methoxyflavones | Methoxy group(s) | Promotes cytotoxic activity, but balance with hydroxyl groups is crucial for optimal efficacy. | nih.gov |

| 3-O-methylquercetin | -OCH3 at C3 | Directly influences antiproliferative activity and selectivity against different tumor cell lines. | nih.gov |

| 4'-Nitroflavone | -NO2 at C4' | Yields a very active anti-proliferative compound. | mdpi.com |

| Trifluoromethoxy Analogues | -OCF3 group | This fluorine-containing substituent can significantly enhance biological activity, including anti-proliferative effects. | nih.gov |

Structural Determinants for Antioxidant and Anti-inflammatory Potency

The antioxidant and anti-inflammatory properties of flavonoids are among their most studied biological effects. These activities are highly dependent on specific structural motifs within the flavone molecule.

Antioxidant Activity: The antioxidant capacity of flavonoids is largely attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. Several structural features are considered critical for this activity:

B-Ring Hydroxyl Groups: The presence of a catechol group (hydroxyl groups at the C3' and C4' positions) in the B-ring is one of the most significant contributors to high antioxidant activity. nih.govresearchgate.net This configuration enhances radical scavenging by stabilizing the resulting phenoxyl radical.

C-Ring Unsaturation: A double bond between C2 and C3 in the C-ring, conjugated with the 4-oxo (carbonyl) group, facilitates electron delocalization, which is important for radical stabilization. researchgate.netmdpi.com

Hydroxyl Group at C3: The presence of a hydroxyl group at the C3 position also contributes to antioxidant potential. mdpi.com

For this compound, the methoxy group at the C4' position attenuates the potent antioxidant activity typically conferred by a hydroxyl group at this position. nih.gov While electron-donating groups like methoxy can contribute to antioxidant activity, the catechol structure is generally superior. nih.gov

Anti-inflammatory Activity: The structural requirements for anti-inflammatory activity often overlap with those for antioxidant activity, as inflammation and oxidative stress are closely linked. Key determinants include:

Hydroxylation Pattern: Hydroxyl groups at C3' and C4' are known to promote anti-inflammatory effects. nih.gov Conversely, a methoxy group at C4' has been found to attenuate this activity. nih.gov The presence of a methoxy group at the C7 position, however, has been shown to enhance anti-inflammatory potency. mdpi.com

Methyl Group Position: Studies on methylflavones have indicated that the position of the methyl group influences activity. For instance, 2'-methylflavone and 3'-methylflavone were found to possess stronger anti-inflammatory activity than other isomers in murine macrophages. mdpi.com

C2=C3 Double Bond: This feature is also important for anti-inflammatory action, as it is for antioxidant activity. nih.gov

| Structural Feature | Position | Effect on Antioxidant/Anti-inflammatory Activity | Reference |

|---|---|---|---|

| Hydroxyl Group (-OH) | C3', C4' (Catechol) | Promotes potent antioxidant and anti-inflammatory activity. | nih.govnih.gov |

| Methoxy Group (-OCH3) | C4' | Attenuates overall anti-inflammatory and antioxidant activities. | nih.gov |

| Methoxy Group (-OCH3) | C7 | Enhances anti-inflammatory activity. | mdpi.com |

| Methyl Group (-CH3) | C2', C3' | Possess the strongest anti-inflammatory activity among tested methyl derivatives. | mdpi.com |

| Double Bond | C2-C3 | Promotes anti-inflammatory and antioxidant activity. | mdpi.comnih.gov |

Molecular Features Governing Neurobiological Interactions

The ability of flavonoids to interact with targets in the central nervous system (CNS) has garnered significant interest for their potential in addressing neurodegenerative diseases and other neurological disorders. The key to these interactions is the ability of the molecule to cross the blood-brain barrier and engage with specific neurobiological targets.

The lipophilicity imparted by methoxy and methyl groups can facilitate passage across the blood-brain barrier. SAR studies have identified several molecular features that govern the neurobiological effects of flavone derivatives:

Receptor Interaction: Certain flavone derivatives can act as ligands for specific CNS receptors. For example, methylflavones have been reported to act on GABA(A) receptors, which may explain their anxiolytic and anticonvulsant effects. mdpi.com Another critical interaction involves the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). O-methylated metabolites of some flavones can activate the TrkB receptor, mimicking the neuroprotective and antidepressant effects of BDNF. nih.gov

Modulation of Neuroinflammation: Neuroinflammation is a key process in many neurological diseases. Flavonoids can exert neuroprotective effects by modulating the activity of glial cells like microglia and astrocytes. frontiersin.orgnih.gov Polymethoxylated flavones, such as 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), have been shown to suppress microglial activation and reduce the production of pro-inflammatory mediators in the brain. nih.govmdpi.com The anti-neuroinflammatory effects are often achieved by inhibiting key signaling pathways like NF-κB and MAPK. frontiersin.org

Substitution Pattern for Neuroprotection: Specific substitution patterns are crucial for neuroprotective activity. Research has shown that hydroxyl groups at positions C3′ and C5′ of the B-ring and a methoxy group at the C7 position of the A-ring play a vital role in the neuroprotective, antioxidant, and anti-inflammatory activities relevant to neurodegeneration. mdpi.com

Membrane Interactions: The initial interaction of any compound with a neuron is its cell membrane. The structure of a flavonoid influences how it integrates with the lipid bilayer. Studies on 4'-methylflavonoids indicate they are primarily located in the hydrophilic part of the lipid membrane, which governs their accessibility to intracellular targets. nih.gov

| Derivative/Structural Feature | Neurobiological Interaction/Effect | Mechanism/Target | Reference |

|---|---|---|---|

| Methylflavones | Anxiolytic, anticonvulsant effects | Ligand for GABA(A) receptors | mdpi.com |

| O-methylated metabolites | Antidepressant activity, neuroprotection | Activation of TrkB receptor (mimics BDNF) | nih.gov |

| Polymethoxylated Flavones (e.g., HMF) | Anti-neuroinflammatory | Suppression of microglial activation; inhibition of NF-κB and MAPK pathways | frontiersin.orgnih.gov |

| -OH at C3'/C5', -OCH3 at C7 | Neuroprotective activity | Associated with antioxidant and anti-inflammatory effects in the CNS | mdpi.com |

| 4'-Methylflavone | Membrane interaction | Located mainly in the hydrophilic part of the lipid membrane | nih.gov |

Advanced Analytical Techniques for the Characterization and Research of 4 Methoxy 8 Methylflavone

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic composition, bonding, and three-dimensional structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules like 4'-Methoxy-8-methylflavone. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each carbon signal indicates its type (e.g., aromatic, carbonyl, alkyl, methoxy). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. Combined with ¹H NMR, ¹³C NMR allows for a complete assignment of the molecule's carbon framework.

The expected NMR data, based on analogous C(8)-methylated and 4'-methoxylated flavones, are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general flavonoid spectral data. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| H-3 | ~6.6-6.8 (s) | ~107-110 |

| H-5 | ~7.9-8.1 (d) | ~125-127 |

| H-6 | ~7.3-7.5 (t) | ~124-126 |

| H-7 | ~7.6-7.8 (d) | ~133-135 |

| H-2', H-6' | ~7.8-8.0 (d) | ~128-130 |

| H-3', H-5' | ~7.0-7.2 (d) | ~114-116 |

| 8-CH₃ | ~2.4-2.6 (s) | ~10-15 |

| 4'-OCH₃ | ~3.8-4.0 (s) | ~55-56 |

| C-2 | - | ~162-164 |

| C-4 | - | ~177-179 |

| C-4' | - | ~161-163 |

| C-8 | - | ~128-130 |

| C-9 | - | ~155-157 |

| C-10 | - | ~118-120 |

s = singlet, d = doublet, t = triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMSⁿ, LC-MS/MS, UPLC-ESI-Q-TOF-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for flavonoids, as it typically generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. For this compound (C₁₇H₁₄O₃), the expected molecular weight is approximately 266.09 g/mol , and ESI-MS in positive mode would show a prominent ion at m/z 267.10.

High-Resolution Mass Spectrometry (HRMS) , often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves isolating a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For polymethoxylated flavones, a characteristic fragmentation pathway is the radical loss of a methyl group (•CH₃, 15 Da) from a methoxy (B1213986) substituent. Other common fragmentations include the loss of carbon monoxide (CO, 28 Da) and retro-Diels-Alder (RDA) reactions that cleave the C-ring. Multi-stage fragmentation (MSⁿ) can be used to further characterize the fragments, providing deeper structural insights.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These methods are essential for analyzing PMFs in complex mixtures, such as plant extracts, and for confirming the identity of synthesized compounds.

Table 2: Expected Key Fragmentations for [M+H]⁺ of this compound in MS/MS (Based on general fragmentation patterns of methoxyflavones)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Identity of Loss |

| 267.10 | -15 Da | 252.08 | Radical loss of •CH₃ from methoxy group |

| 267.10 | -28 Da | 239.10 | Loss of CO from the C-ring |

| 252.08 | -28 Da | 224.08 | Loss of CO from the [M+H-CH₃]⁺ ion |

Infrared (IR) and Circular Dichroism (CD) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying their presence. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the flavone (B191248) core, C=C bonds of the aromatic rings, and C-O bonds of the ether (methoxy) and pyran ring. The carbonyl stretching vibration (ν(C=O)) is particularly diagnostic and typically appears in the region of 1610-1660 cm⁻¹ for flavones.

Circular Dichroism (CD) Spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and determining their absolute configuration. Since this compound is an achiral molecule, it will not exhibit a CD spectrum on its own. However, CD spectroscopy can be employed to study its interactions with chiral macromolecules, such as proteins or DNA, as binding can induce a CD signal.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis of a compound's purity and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of flavonoids. For a compound like this compound, a reversed-phase (RP) HPLC method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for flavonoid separation, owing to its hydrophobic nature which effectively retains the moderately nonpolar flavone structure.

Mobile Phase: A gradient elution is often used, starting with a higher polarity mixture and moving to a lower polarity one. Common mobile phases consist of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile.

Detectors: A Diode Array Detector (DAD) or UV-Vis detector is standard for flavonoid analysis, as the conjugated system of the flavone core results in strong UV absorbance. Monitoring at multiple wavelengths can help distinguish between different classes of compounds. Coupling HPLC with a mass spectrometer (LC-MS) provides both retention time data and mass data for definitive identification.

Preparative Chromatography for Isolation and Purification

When larger quantities of a pure compound are needed, preparative chromatography is used. This can involve scaling up an analytical HPLC method (Prep-HPLC) or using other techniques.

Preparative HPLC (Prep-HPLC) uses larger columns and higher flow rates than analytical HPLC to isolate milligrams to grams of a target compound. The same principles of stationary and mobile phase selection apply. Fractions are collected as they elute from the column, and those containing the pure compound are combined and concentrated.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It has been successfully used for the preparative isolation of polymethoxylated flavones from citrus peel extracts. This method involves a two-phase solvent system, and separation occurs based on the compound's differential partitioning between the two liquid phases.

Computational and In Silico Approaches in SAR Studies

The exploration of Structure-Activity Relationships (SAR) for this compound is significantly enhanced by computational, or in silico, methodologies. These techniques provide deep insights into the molecular interactions between the flavonoid and its biological targets, guiding the rational design of more potent and selective analogs. By simulating these interactions, researchers can predict the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how this compound might interact with a specific protein target at the atomic level. The process involves placing the 3D structure of the flavonoid into the binding site of a receptor and evaluating the binding affinity using a scoring function.

For instance, in studies of similar flavonoid structures, molecular docking has been employed to elucidate binding modes to various enzymes and receptors. While specific docking studies on this compound are not extensively detailed in the public domain, research on related methoxyflavone derivatives has demonstrated their potential to interact with targets such as estrogen receptors (ER-α) and the epidermal growth factor receptor (EGFR). In a hypothetical docking study of this compound with a target protein, the following interactions might be observed:

| Interaction Type | Potential Interacting Residues of Target Protein | Significance in Binding |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | Key for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Leu, Val, Ile, Phe | Contribute to the stability of the ligand-protein complex. |

| Pi-Pi Stacking | Phe, Tyr, Trp | Aromatic rings of the flavonoid interact with aromatic residues of the protein. |

A study on 4'-methylflavonoids, which are structurally similar to this compound, utilized molecular docking and dynamics simulations to investigate their interaction with human serum albumin (HSA). The findings from such studies can suggest that hydrogen bonding and van der Waals forces play a significant role in the binding process.

Ligand-Based Pharmacophore Generation for Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies become invaluable. Pharmacophore modeling is a key component of this approach. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For a series of active compounds including this compound, a pharmacophore model can be generated by aligning the structures and identifying common chemical features that are essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The generation of a pharmacophore model for this compound and its analogs would involve the following steps:

Selection of a training set: A group of structurally related flavonoids with known biological activities is chosen.

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature identification: The chemical features common to the active molecules are identified.

Pharmacophore generation and validation: A 3D model representing the spatial arrangement of these features is created and then validated using a test set of molecules with known activities.

This resulting pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the desired features and are therefore likely to exhibit similar biological activity. This approach significantly accelerates the discovery of new lead compounds for drug development.

| Pharmacophoric Feature | Potential Contribution from this compound |

| Aromatic Ring | The two phenyl rings of the flavone backbone. |

| Hydrogen Bond Acceptor | The carbonyl group and the methoxy group. |

| Hydrophobic Group | The methyl group at the 8-position and the methoxy group. |

Q & A

Q. What are the recommended synthesis protocols for 4'-Methoxy-8-methylflavone, and how can structural purity be validated?

Synthesis of methoxy-substituted flavones typically involves hydroxyl protection/deprotection and regioselective methylation. For example, the methylation of hydroxyl groups can be achieved using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in acetone) . Structural validation requires a combination of techniques:

- NMR Spectroscopy : Assign aromatic protons (e.g., 1H NMR δ 6.5–8.0 ppm for flavone backbone) and methoxy/methyl groups (δ 3.0–4.0 ppm). Cross-validation with 13C NMR is critical to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) and electrospray ionization (ESI-MS) to confirm molecular weight and purity (>95%) .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Prioritize target-specific assays based on structural analogs. For example:

- Antioxidant Activity : Use DPPH radical scavenging assays or ORAC (Oxygen Radical Absorbance Capacity) with quercetin as a positive control .

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or cytochrome P450 isoforms using fluorometric/colorimetric substrates. Include dose-response curves (e.g., IC₅₀ calculations) .

- Cell Viability : Employ MTT/WST-1 assays in relevant cell lines (e.g., cancer or primary cells), ensuring solvent controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for chromatographic separation. Use MRM (Multiple Reaction Monitoring) for specificity in complex samples like plasma or tissue homogenates .

- UV-Vis Spectrophotometry : Quantify at λ_max (~340 nm for methoxyflavones) but validate with spiked recovery experiments to address matrix interference .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Batch Reprodubility : Compare results across independently synthesized batches, verifying purity via HPLC and elemental analysis .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to identify off-target effects that may explain divergent outcomes .

- Meta-Analysis : Aggregate data from structurally related flavones (e.g., 5,6,7-trimethoxyflavones) to identify trends in substituent-dependent activity .

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in the substitution pattern of this compound?